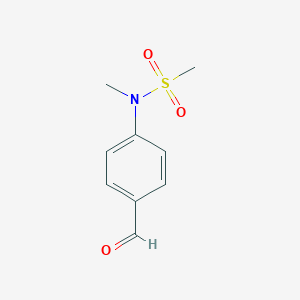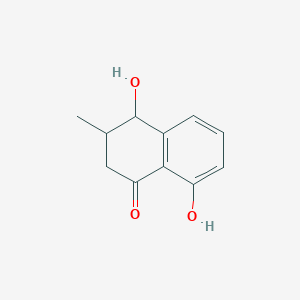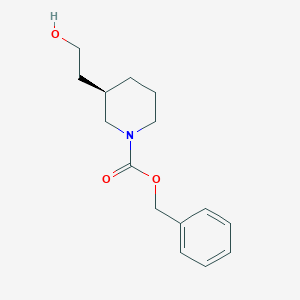
Boc-DL-Val-DL-Arg-AMC.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-DL-Val-DL-Arg-AMCIt is commonly used in biochemical assays to measure the activity of proteases, particularly trypsin-like serine proteases . The compound is characterized by its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Val-DL-Arg-AMC.HCl typically involves the protection of the amino acids valine and arginine with a tert-butyloxycarbonyl (Boc) group. The protected amino acids are then coupled with 7-amido-4-methylcoumarin (AMC) using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a stable, dry powder form .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-DL-Val-DL-Arg-AMC.HCl primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond between the arginine residue and the AMC moiety, releasing the fluorescent AMC product .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffered aqueous solution at a pH optimal for the specific protease being studied. Common buffers include Tris-HCl and phosphate-buffered saline (PBS). The reaction is often monitored using a fluorometer to measure the increase in fluorescence intensity .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence. This product is used as an indicator of protease activity in various biochemical assays .
Applications De Recherche Scientifique
Boc-DL-Val-DL-Arg-AMC.HCl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Boc-DL-Val-DL-Arg-AMC.HCl involves its cleavage by proteases at the peptide bond between the arginine residue and the AMC moiety. This cleavage releases the fluorescent AMC product, which can be quantitatively measured. The fluorescence intensity is directly proportional to the protease activity, allowing researchers to monitor and quantify enzymatic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Val-Pro-Arg-AMC hydrochloride: Another fluorogenic substrate used to measure trypsin-like serine protease activity.
Boc-Arg-Val-Arg-Arg-AMC hydrochloride: A substrate efficiently cleaved by furin, a calcium-dependent serine protease.
Uniqueness
Boc-DL-Val-DL-Arg-AMC.HCl is unique in its specific application for measuring trypsin-like serine protease activity. Its design allows for high sensitivity and specificity in detecting protease activity, making it a valuable tool in various research fields .
Propriétés
Formule moléculaire |
C26H39ClN6O6 |
|---|---|
Poids moléculaire |
567.1 g/mol |
Nom IUPAC |
tert-butyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C26H38N6O6.ClH/c1-14(2)21(32-25(36)38-26(4,5)6)23(35)31-18(8-7-11-29-24(27)28)22(34)30-16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H4,27,28,29);1H |
Clé InChI |
IIBVOTHVDCXGII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)
![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)








![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)

![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)

